5-Nonyloxytryptamine oxalate (CAS: 157798-13-5) is a synthetic tryptamine derivative engineered as a highly potent and selective agonist for the 5-HT1B and 5-HT1D receptor subtypes. Characterized by its 9-carbon ether chain at the 5-position, the compound achieves a binding affinity (Ki) of 1.0 nM for 5-HT1B . Commercially supplied as an oxalate salt with >99% purity, it overcomes the oxidative instability and poor aqueous solubility typical of freebase tryptamines, allowing for stable stock solutions up to 100 mM in DMSO . Beyond classical serotonergic signaling, it functions as a unique polysialic acid (PSA) mimetic and a host-directed antiviral modulator, making it a critical reagent for neuropharmacology, virology, and high-throughput screening workflows where off-target receptor activation must be strictly minimized .
Substituting 5-Nonyloxytryptamine oxalate with endogenous serotonin (5-HT), standard clinical triptans (e.g., sumatriptan), or generic methoxytryptamines fundamentally compromises assay specificity. Serotonin and shorter-chain analogs exhibit high affinity for the 5-HT1A receptor, leading to confounding downstream signaling in tissues co-expressing multiple 5-HT subtypes [1]. The specific 9-carbon (nonyloxy) chain of 5-Nonyloxytryptamine sterically hinders 5-HT1A binding, yielding a ~300-fold selectivity window for 5-HT1B/1D that sumatriptan cannot match[1]. Furthermore, attempting to use the 5-Nonyloxytryptamine freebase instead of the oxalate salt introduces significant dosing variability; the freebase is prone to rapid atmospheric oxidation and requires higher solvent volumes, which can induce solvent-mediated cytotoxicity in sensitive primary cell cultures or viral plaque assays .
Binding assays utilizing cloned human receptors demonstrate that 5-Nonyloxytryptamine achieves a Ki of 1.0 nM at the 5-HT1B receptor, maintaining a ~300-fold selectivity margin over the 5-HT1A subtype . In contrast, the endogenous ligand serotonin (5-HT) binds 5-HT1A with a Ki of 1.7 nM, offering virtually no selectivity, while clinical benchmarks like sumatriptan show lower absolute affinity (Ki = 3.4–7.7 nM for 5-HT1D) and narrower selectivity windows [1]. The precise 9-carbon chain length is structurally optimized; extending the chain beyond 9 carbons drastically reduces 5-HT1D affinity, whereas shorter chains fail to block 5-HT1A binding [1].
| Evidence Dimension | 5-HT1B vs 5-HT1A Selectivity Ratio |
| Target Compound Data | 5-Nonyloxytryptamine (Ki = 1.0 nM for 1B; ~300-fold selective over 1A) |
| Comparator Or Baseline | Serotonin (5-HT) (Ki = 1.7 nM for 1A; non-selective) |
| Quantified Difference | >300-fold improvement in 1B/1A selectivity for 5-Nonyloxytryptamine. |
| Conditions | Competitive radioligand binding assay in stable cell membranes. |
Enables researchers to isolate 5-HT1B/1D-mediated signaling pathways in complex tissues without the confounding interference of 5-HT1A activation.
The procurement of 5-Nonyloxytryptamine as an oxalate salt directly addresses the handling limitations of lipophilic tryptamine freebases. The oxalate counterion facilitates rapid dissolution in DMSO, achieving stable stock concentrations up to 100 mM . This high solubility allows researchers to keep final assay DMSO concentrations strictly below 0.5% (v/v) even when testing at high micromolar working concentrations, preventing solvent-induced cellular toxicity. Unformulated freebases typically require harsh solubilization or higher solvent ratios, which can disrupt delicate viral entry assays or primary neuron cultures .
| Evidence Dimension | Maximum stable stock concentration and solvent toxicity risk |
| Target Compound Data | 5-Nonyloxytryptamine oxalate salt (Soluble to 100 mM in DMSO; allows <0.5% final DMSO in assay) |
| Comparator Or Baseline | Tryptamine freebases (Lower solubility, requiring >1% DMSO for high-dose assays) |
| Quantified Difference | Guaranteed 100 mM stock solubility minimizes required solvent volume by >50%. |
| Conditions | Ambient temperature dissolution in standard cell culture preparation workflows. |
Ensures precise, reproducible compound dosing in sensitive in vitro assays while eliminating solvent-induced artifacts.
The chemical stability of indole-based compounds is a major procurement consideration. Formulated as an oxalate salt, 5-Nonyloxytryptamine exhibits excellent solid-state stability, allowing for ambient temperature shipping and long-term storage (up to 12 months) without significant degradation . In contrast, unformulated tryptamine freebases are highly susceptible to atmospheric oxidation and typically require strict cold-chain logistics (-20°C) and inert gas backfilling. The robust thermal and oxidative profile of the oxalate salt ensures that batch-to-batch potency remains consistent across multi-month screening campaigns .
| Evidence Dimension | Storage temperature and shelf-life stability |
| Target Compound Data | 5-Nonyloxytryptamine oxalate (Stable at ambient conditions for >12 months) |
| Comparator Or Baseline | Tryptamine freebases (Require -20°C and inert atmosphere to prevent oxidation) |
| Quantified Difference | Elimination of cold-chain requirements while maintaining >99% purity over 12 months. |
| Conditions | Long-term solid-state storage in standard laboratory environments. |
Lowers procurement logistics costs and prevents assay irreproducibility caused by the degradation of sensitive freebase reagents.
In host-directed antiviral screening, 5-Nonyloxytryptamine oxalate demonstrates a specific, mechanism-dependent inhibition of viral entry. In human osteosarcoma (U-2 OS) cell models, 5-Nonyloxytryptamine actively reduces the infectivity of Chikungunya virus (CHIKV) and reovirus by interfering with intracellular transport and disassembly kinetics prior to RNA translation [1]. Conversely, the application of standard 5-HT receptor antagonists, such as methiothepin mesylate, results in the opposite effect—increasing reovirus infectivity or acting via completely distinct membrane fusion routes [1]. This divergence confirms 5-Nonyloxytryptamine as a highly specific agonist probe for mapping serotonergic dependencies in viral replication cycles.
| Evidence Dimension | Impact on viral infectivity and entry kinetics |
| Target Compound Data | 5-Nonyloxytryptamine (Inhibits early-phase CHIKV/reovirus intracellular transport) |
| Comparator Or Baseline | Methiothepin mesylate (5-HT antagonist) (Increases reovirus infectivity) |
| Quantified Difference | Opposing directional effects on viral replication kinetics based on agonist vs. antagonist mechanism. |
| Conditions | Time-of-addition and entry bypass assays in human U-2 OS epithelial cells. |
Provides virologists with a validated, pathway-specific tool to inhibit viral entry via 5-HT receptor agonism, distinct from generic entry inhibitors.
Beyond its role as a classical receptor agonist, 5-Nonyloxytryptamine oxalate functions as a structural mimetic of polysialic acid (PSA). In primary neuronal cultures, 5-Nonyloxytryptamine actively triggers PSA-mediated functions, significantly enhancing neurite outgrowth, protecting neurons from oxidative stress, and promoting Schwann cell proliferation. Standard 5-HT1B/1D agonists like sumatriptan do not possess this dual pharmacological profile. The oxalate salt's stability ensures that the compound remains intact during prolonged incubation periods required for neurodevelopmental assays, providing consistent neurotrophic stimulation .
| Evidence Dimension | Induction of PSA-mediated neurotrophic effects |
| Target Compound Data | 5-Nonyloxytryptamine oxalate (Functions as a PSA mimetic triggering neurite outgrowth) |
| Comparator Or Baseline | Standard triptans (e.g., sumatriptan) (Lack PSA mimetic structural features) |
| Quantified Difference | Exclusive capability to activate PSA-dependent cellular pathways alongside 5-HT agonism. |
| Conditions | In vitro primary neuron culture and Schwann cell proliferation assays. |
Makes 5-Nonyloxytryptamine an indispensable dual-action reagent for researchers studying neuroregeneration, myelination, and oxidative stress protection.
Utilizing 5-Nonyloxytryptamine oxalate in high-throughput screening to map the dependency of RNA viruses (like CHIKV and reovirus) on host serotonergic signaling during the early stages of cell entry and disassembly [1].
Employing the compound as a highly selective 5-HT1B/1D agonist in complex tissue homogenates or co-cultures to isolate specific downstream signaling without triggering 5-HT1A-mediated noise [2].
Applying 5-Nonyloxytryptamine as a stable, soluble PSA mimetic in primary neuronal cultures to reliably stimulate neurite outgrowth, astrocyte migration control, and Schwann cell proliferation .